molecular formula C21H18N4O B5152033 6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 6033-83-6

6-amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B5152033
CAS RN: 6033-83-6
M. Wt: 342.4 g/mol
InChI Key: IAIFBENZKXFKGB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a white or colorless solid that is highly soluble in water and other polar solvents . It is part of a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

A concise synthesis of this compound was performed effectively in aqueous media without a catalyst by the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one . The general procedure for the synthesis involved adding aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one to a 25-mL round-bottom flask and stirring at 90°C for several hours .


Molecular Structure Analysis

The pyrazole ring in this molecule is almost coplanar to the fused pyran ring, forming a dihedral angle of 2.99 (5)° .


Chemical Reactions Analysis

This compound is involved in DNA repair damage and so inhibitors of this compound have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .


Physical And Chemical Properties Analysis

This compound has a melting point of 132–133 °C . Its infrared spectra were obtained using FTIR Nicolet IS10 and Perkin-Elmer 293 spectrophotometers with KBr disks as the medium . The 1H NMR (400 MHz) and 13C NMR (75 MHz) spectra were recorded on a Mercury-300BB instrument using DMSO-d6 as the solvent and TMS (δ) as the internal standard .

Scientific Research Applications

Therapeutic Importance

The compound belongs to a class of heterocyclic compounds that have shown interesting applications in the field of medicinal chemistry . These compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Anti-Inflammatory Properties

These types of compounds have been proven to be effective drugs in the current disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory .

Anti-Cancer Properties

These compounds have been reported to have anti-cancer properties . This makes them a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Synthesis in Aqueous Media

A concise synthesis of similar compounds was performed effectively in aqueous media without a catalyst . This method has the advantages of mild condition, avoidance of the use of catalysts, high yields, and environmentally benign procedure .

Bioactive Organic Molecules

The trifluoromethyl group (CF3) is an important structural moiety in diverse classes of bioactive organic molecules . Much effort has been exerted in the introduction of a trifluoromethyl group into organic molecules to tune their physical, chemical, and physiological properties .

X-Ray Crystal Structure Analysis

The compound has been used in the eco-friendly synthesis and X-ray crystal structure of an organic carbonitrile .

Future Directions

This compound has received great attention as a promising anti-cancer therapeutic target . It is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family which is composed of 18 members . Increased expression of this compound is sometimes observed in melanomas, breast cancer, lung cancer, and other neoplastic diseases . Therefore, future research could focus on exploring its potential as a therapeutic target in these diseases.

properties

IUPAC Name

6-amino-3-phenyl-4-(1-phenylethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-13(14-8-4-2-5-9-14)17-16(12-22)20(23)26-21-18(17)19(24-25-21)15-10-6-3-7-11-15/h2-11,13,17H,23H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIFBENZKXFKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387114
Record name F0894-0139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-3-phenyl-4-(1-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

CAS RN

6033-83-6
Record name F0894-0139
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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